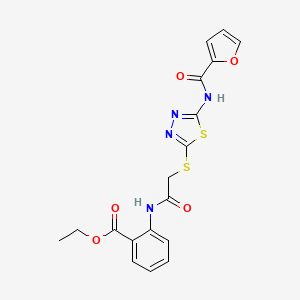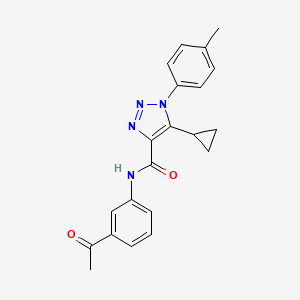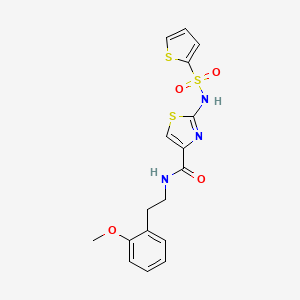![molecular formula C13H13Cl3N2O2S B2533182 2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride CAS No. 1047974-86-6](/img/structure/B2533182.png)
2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C13H13Cl3N2O2S and its molecular weight is 367.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamides in Medicinal Chemistry
Sulfonamides have a rich history in medicinal applications, initially gaining attention for their antibacterial properties. Over the years, their application has broadened significantly to include antifungal, antiparasitic, antioxidant, and antitumor properties. The structural diversity offered by sulfonamides allows for the synthesis of derivatives with targeted biological activities, making them valuable in drug discovery and development processes.
Antitumor and Antibacterial Applications : Sulfonamides exhibit notable antitumor properties due to their ability to inhibit carbonic anhydrase (CA), an enzyme involved in tumor growth and metastasis. The inhibition of CA isoforms, particularly those associated with tumor tissues (CA IX/XII), presents a promising approach for antitumor therapy. Additionally, the antibacterial activity of sulfonamides, stemming from their ability to inhibit folate synthesis in bacteria, remains a crucial area of application (Carta, Scozzafava, & Supuran, 2012).
Pharmacokinetics and Pharmacodynamics : The study of sulfonamides in terms of their pharmacokinetic and pharmacodynamic profiles is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their mechanism of action at the molecular level. This understanding is vital for the design of sulfonamide-based drugs with optimized efficacy and safety profiles.
Environmental and Health Impacts : The presence of sulfonamides in the environment, particularly due to their use in agriculture and veterinary medicine, poses potential risks to human health. Research in this area focuses on the environmental persistence of sulfonamides, their effects on microbial populations, and the potential for promoting antibiotic resistance. Monitoring and mitigating the environmental impact of sulfonamides is an ongoing challenge in public health and environmental science (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Novel Drug Development : The exploration of novel sulfonamide derivatives for drug development is an active area of research. Innovations in sulfonamide chemistry aim to develop new therapeutic agents with enhanced activity and specificity for various targets, including novel antitumor agents, antimicrobials, and inhibitors of enzymes implicated in disease processes.
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-[(3,5-dichlorophenyl)methyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S.ClH/c14-10-5-9(6-11(15)7-10)8-17-20(18,19)13-4-2-1-3-12(13)16;/h1-7,17H,8,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWVECMDFDJTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC(=CC(=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2533102.png)
![4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2533103.png)
![N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2533104.png)
![6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2533106.png)

![11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2533108.png)

![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)


![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)
